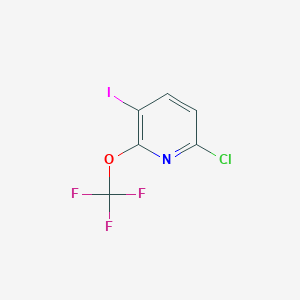

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Description

BenchChem offers high-quality 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPPAOOKEWWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258533 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-95-4 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Introduction: Unpacking a Niche Building Block in Modern Chemistry

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine (CAS No. 1221171-95-4) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyridine core is a common scaffold in bioactive molecules, while the specific arrangement of its substituents—a chloro group, an iodo group, and a trifluoromethoxy group—offers a unique combination of reactivity and physicochemical properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in drug design as a bioisostere for other functional groups. It can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles.[2]

This guide provides an in-depth analysis of the core physicochemical properties of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, offering both established data and the experimental context necessary for its effective use in a research and development setting. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to handle, characterize, and strategically deploy this versatile chemical intermediate.

Core Physicochemical Profile

The fundamental properties of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine are summarized below. This table serves as a quick reference for laboratory use, with detailed explanations of each parameter provided in subsequent sections.

| Property | Value | Source |

| CAS Number | 1221171-95-4 | [ChemicalBook][3] |

| Molecular Formula | C₆H₂ClF₃INO | [ChemicalBook, PubChemLite][3][4] |

| Molecular Weight | 323.44 g/mol | [ChemicalBook][3] |

| Appearance | White solid | [ChemicalBook][3] |

| Melting Point | 33-35 °C | [ChemicalBook][3] |

| Boiling Point | 232.5 ± 40.0 °C (Predicted) | [ChemicalBook][3] |

| Density | 2.059 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][3] |

| Lipophilicity (XlogP) | 4.0 (Predicted) | [PubChemLite][4] |

| Acidity Constant (pKa) | -6.01 ± 0.10 (Predicted) | [ChemicalBook][3] |

Detailed Analysis of Physicochemical Characteristics

Physical State and Thermal Properties

-

Melting Point: The compound exists as a white solid at room temperature with a defined, low melting point of 33-35 °C.[3] This indicates a well-ordered crystalline structure characteristic of a molecular solid, with intermolecular forces that are overcome at a modest temperature. The relatively low value is notable given its high molecular weight.

-

Boiling Point and Density: The predicted boiling point is high (232.5 °C), a consequence of the molecule's substantial mass and polarity which lead to significant van der Waals forces and dipole-dipole interactions.[3] Similarly, the predicted density is remarkably high at over 2.0 g/cm³, a direct result of the incorporation of two heavy halogen atoms, chlorine and especially iodine, into a compact aromatic structure.[3]

Solubility Profile

While quantitative solubility data is not readily published, a reliable profile can be inferred from the molecule's structure and its predicted partition coefficient (XlogP) of 4.0.[4]

-

Aqueous Solubility: The molecule is expected to have very low solubility in water. The dominant structural features are the hydrophobic pyridine ring, the large, nonpolar iodine atom, and the highly lipophilic trifluoromethoxy group.[1]

-

Organic Solubility: It is predicted to be readily soluble in common non-polar and polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[5][6] This high affinity for organic media is a direct consequence of its lipophilic character.

Insight for the Scientist: The high XlogP value suggests excellent membrane permeability, a desirable trait in drug candidates. However, its poor aqueous solubility can present challenges in formulation and bioassays. This necessitates the use of co-solvents (e.g., DMSO, DMF) for in-vitro studies.

Electronic Properties and Basicity (pKa)

The predicted pKa of the conjugate acid is -6.01, indicating that the nitrogen atom in the pyridine ring is exceptionally weakly basic.[3]

Causality: This weak basicity is a critical feature driven by the powerful inductive electron-withdrawing effects of the three substituents. The electronegative chlorine, iodine, and trifluoromethoxy groups pull electron density away from the aromatic ring system. This delocalization significantly reduces the electron density on the nitrogen atom, rendering its lone pair of electrons far less available to accept a proton. For comparison, the pKa of pyridine itself is approximately 5.2.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this reagent.

-

Recommended Storage: The compound should be stored in a cool environment, typically at 2-8°C.[3]

-

Light Sensitivity: It should be protected from light.[3] Aromatic iodides are known to be susceptible to light-induced degradation, which can cause discoloration and the release of free iodine.

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential reactions with atmospheric moisture or oxygen over long-term storage.

Experimental Protocols for Property Verification

To ensure the quality and identity of the material, the following standardized protocols are recommended.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is a primary indicator of purity.

Methodology:

-

Sample Preparation: Finely crush a small amount of the white solid on a watch glass. A fine powder ensures efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Tap the sealed end gently on a hard surface to pack the sample tightly.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (~33 °C).

-

Approximately 10 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for allowing the sample and thermometer to reach thermal equilibrium, ensuring an accurate reading. .

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). A pure compound should exhibit a sharp melting range of <2 °C.

-

Diagram 1: Workflow for Melting Point Determination

A flowchart illustrating the key stages of melting point verification.

Protocol 2: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this one.

Rationale: The GC separates the compound from any potential impurities based on boiling point and polarity, while the MS provides a unique fragmentation pattern and an exact mass, confirming the molecular structure. Established methods for pyridine analysis serve as a strong foundation for this protocol.[7][8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Parameters (Typical):

-

Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺) at m/z ≈ 323.

-

Examine the isotopic pattern, which should show the characteristic signatures for one chlorine atom (M+2 peak is ~1/3 the height of M⁺) and one iodine atom.

-

Assess purity by integrating the peak area of the target compound relative to the total ion chromatogram.

-

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related trifluoromethyl and chloro-iodo-pyridine derivatives suggest a consistent hazard profile.[9][10]

-

Primary Hazards: Assumed to cause skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a specialized chemical reagent whose value lies in the precise interplay of its physicochemical properties. It is a high-density, lipophilic solid with a low melting point and markedly suppressed basicity. These characteristics, driven by its unique substitution pattern, make it an attractive building block for creating complex molecules with tailored properties for pharmaceutical and agrochemical applications. A thorough understanding of its stability, solubility, and handling requirements is paramount for its successful application in any synthetic workflow.

References

-

Pipzine Chemicals. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China. [Link]

-

Fujioka, T., & Fuji, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Pipzine Chemicals. Pyridine, 2-chloro-3-iodo-6-(trifluoromethyl). [Link]

-

PubChemLite. 2-chloro-3-iodo-6-(trifluoromethoxy)pyridine (C6H2ClF3INO). [Link]

-

Hopkinson, M. N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

-

Ihara & Co., Ltd. CF3 - Pyridine Compounds PRODUCTS LIST. [Link]

-

Lead Sciences. 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine. [Link]

-

PubChemLite. 6-chloro-3-iodo-2-(trifluoromethyl)pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

-

Olsson, A. O., et al. (2004). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. PubMed. [Link]

-

Bolshakov, O., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 4. PubChemLite - 2-chloro-3-iodo-6-(trifluoromethoxy)pyridine (C6H2ClF3INO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]

- 6. Pyridine, 2-chloro-3-iodo-6-(trifluoromethyl)- | Properties, Safety, Uses & Suppliers in China [pipzine-chem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Storage of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Introduction

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, a halogenated pyridine derivative, is a key building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethoxy group, a chlorine atom, and an iodine atom, offers multiple points for synthetic modification. The trifluoromethoxy group, in particular, is valued for its ability to enhance metabolic stability and lipophilicity in target molecules.[1] However, the very features that make this compound a versatile synthetic intermediate also dictate its stability profile and necessitate specific storage and handling protocols. This guide provides an in-depth analysis of the chemical properties influencing the stability of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine and outlines recommended storage conditions to ensure its integrity for research and development applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is fundamental to predicting its stability and reactivity. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1221171-95-4 | ChemicalBook[2] |

| Molecular Formula | C₆H₂ClF₃INO | ChemicalBook[2] |

| Molecular Weight | 323.44 g/mol | ChemicalBook[2] |

| Appearance | White solid | ChemicalBook[2] |

| Melting Point | 33-35 °C | ChemicalBook[2] |

| Boiling Point | 232.5±40.0 °C (Predicted) | ChemicalBook[2] |

| Density | 2.059±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | -6.01±0.10 (Predicted) | ChemicalBook[2] |

The presence of multiple halogens and a trifluoromethoxy group results in a molecule with a high molecular weight and density. The low melting point suggests that this compound may be encountered as a low-melting solid or even a liquid in warmer laboratory environments. The highly electron-withdrawing nature of the substituents results in a very low predicted pKa, indicating that the pyridine nitrogen is not readily protonated.

Key Factors Influencing Stability

The stability of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is primarily influenced by the interplay of its constituent functional groups. The diagram below illustrates the key structural features that are central to its reactivity and potential degradation.

Caption: Key structural features of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine and their influence on its stability.

The Trifluoromethoxy Group: A Stabilizing Influence

The trifluoromethoxy (OCF₃) group is a key contributor to the overall stability of the molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF₃ group highly resistant to metabolic and chemical degradation.[1] This group is significantly more stable than a methoxy group, which can be susceptible to enzymatic cleavage.[1] Furthermore, the strong electron-withdrawing nature of the OCF₃ group enhances the stability of the pyridine ring towards electrophilic attack.[3]

The Carbon-Iodine Bond: A Locus of Reactivity

The carbon-iodine (C-I) bond is the most probable site of degradation for this molecule. Compared to carbon-chlorine and carbon-fluorine bonds, the C-I bond is significantly weaker and more labile. This has several implications for the stability of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine:

-

Photosensitivity: Iodinated aromatic compounds are known to be susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition.[5]

-

Thermal Lability: While the predicted boiling point is high, prolonged exposure to elevated temperatures can promote deiodination.[6]

-

Nucleophilic Substitution: The iodine atom is a good leaving group, making the 3-position of the pyridine ring susceptible to nucleophilic attack. While this is a desirable property for synthetic applications, it also means that the compound may react with nucleophilic impurities or solvents over time.

The Chlorinated Pyridine Ring

The pyridine ring itself, being an electron-deficient aromatic system, is generally stable. The presence of a chlorine atom and the strongly electron-withdrawing trifluoromethoxy group further deactivates the ring towards electrophilic substitution. However, this electron deficiency can render the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the substituents.

Recommended Storage Conditions

Based on the chemical properties and stability considerations discussed above, the following storage conditions are recommended to maximize the shelf-life and preserve the purity of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the risk of thermal degradation, particularly deiodination.[2] |

| Light | Protect from light; store in an amber vial or in the dark. | To prevent photodegradation via cleavage of the carbon-iodine bond.[2][7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen, which could potentially lead to hydrolytic or oxidative degradation. |

| Moisture | Store in a dry environment; use a desiccator if necessary. | To prevent hydrolysis of the halogen substituents, which can be facilitated by the electron-deficient nature of the pyridine ring. |

| Container | Tightly sealed container. | To prevent exposure to air and moisture.[7][8] |

Handling and Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize that proper handling is as crucial as correct storage for maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Given the hazard statements associated with similar compounds, appropriate PPE should be worn at all times when handling 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[8][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8][9]

-

Respiratory Protection: If handling the solid material and there is a risk of dust generation, a properly fitted respirator should be used.[10]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Experimental Workflow for Handling

The following step-by-step protocol should be followed when working with this compound:

-

Preparation:

-

Ensure the work area (e.g., fume hood) is clean and free of incompatible materials.

-

Allow the container of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

-

Dispensing:

-

If stored under an inert atmosphere, use a gentle positive pressure of inert gas when opening the container.

-

Dispense the required amount of the compound quickly and efficiently to minimize exposure to air and light.

-

If the compound is a solid, avoid creating dust.

-

-

Reaction Setup:

-

If the subsequent reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

-

The compound is soluble in common organic solvents such as dichloromethane and chloroform.

-

-

Post-Handling:

-

Securely seal the container, preferably flushing with an inert gas before tightening the cap.

-

Return the compound to the recommended storage conditions (2-8°C, protected from light).

-

Clean any spills immediately and decontaminate the work area.

-

Caption: Recommended workflow for handling 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine.

Conclusion

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a valuable but sensitive chemical intermediate. Its stability is a balance between the robust, stabilizing trifluoromethoxy group and the reactive carbon-iodine bond. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and exclusion of moisture and air, researchers can ensure the long-term integrity of this compound. Proper handling procedures are equally critical to prevent degradation and ensure the safety of laboratory personnel. A thorough understanding of the underlying chemical principles governing its stability is paramount for its successful application in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

Gaspar, B., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Tsuruta, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

Ng, K. K. H., et al. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J. Retrieved from [Link]

-

ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

-

Freie Universität Berlin. (2021, October 11). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

Coenen, H. H. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Retrieved from [Link]

-

ACS Publications. (n.d.). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. The Journal of Physical Chemistry A. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2025, January 20). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

Wikipedia. (n.d.). Photoredox catalysis. Retrieved from [Link]

-

PubMed. (2014, February 1). Photodegradation of Iodinated Trihalomethanes in Aqueous Solution by UV 254 Irradiation. Retrieved from [Link]

-

MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

YouTube. (2020, December 1). Iodine Value | Pyridine bromide method. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Understanding the directing effects of trifluoromethoxy substituents.

The trifluoromethoxy substituent is a deactivating yet ortho, para-directing group in electrophilic aromatic substitution. This behavior is a direct result of a dominant electron-withdrawing inductive effect (-I) and a weaker, but position-defining, electron-donating resonance effect (+R). The steric bulk of the group strongly favors substitution at the para position. A thorough understanding of these principles, supported by quantitative data and robust experimental design, empowers researchers to leverage the unique properties of the -OCF₃ group to create novel molecules with enhanced stability, lipophilicity, and tailored reactivity for advanced applications in drug discovery and materials science. [2][5]

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- A. Studer, et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- Schlosser, M. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- Hasenstab-Riedel, S. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

- Postigo, A. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH).

- A. Studer, et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH).

- Al-Suhaimi, K., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Al-Suhaimi, K., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Zhang, P., et al. Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. ACS Publications.

- Hammett equation. Wikipedia.

- Leffler, J.E., & Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley.

- Stenutz, R. Hammett substituent constants.

- Brown, H.C., & Okamoto, Y. J. Am. Chem. Soc., 80, 4979 (1958).

- Schlosser, M. The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed.

- A. Studer, et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate.

- Ngai, M-Y., et al. Mechanistic study of the trifluoromethoxy-group-transfer reaction from an N-trifluoromethoxy-N-phenyl-acetamide. Organic & Biomolecular Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. Hammett substituent constants [stenutz.eu]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Strategic Use of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine in Agrochemical Synthesis

Introduction: A Modern Building Block for Agrochemical Innovation

The relentless drive for more effective, selective, and environmentally benign crop protection agents necessitates the development of novel molecular scaffolds. Halogenated and fluorinated pyridines are cornerstone intermediates in this field, and 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine emerges as a highly versatile, albeit specialized, building block for this purpose. Its unique trifluoromethoxy (-OCF3) group offers distinct advantages over the more common trifluoromethyl (-CF3) moiety, making it a subject of growing interest.

The modification of molecular scaffolds with specific chemical groups is a key strategy in drug and agrochemical design to enhance biological and physicochemical properties.[1] The -OCF3 group, in particular, is known to significantly enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate the electronic properties of the parent molecule.[2] These attributes are critical for transforming a compound into a viable and effective agrochemical.[1]

This guide details the strategic application of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, focusing on its chemoselective reactivity to enable the rational design of complex agrochemical targets. We will explore the causality behind reaction choices and provide robust protocols for its synthetic manipulation.

Physicochemical Properties and Handling

Understanding the fundamental properties of this reagent is critical for its effective and safe use in any synthetic protocol.

| Property | Value | Source |

| CAS Number | 1221171-95-4 | [3] |

| Molecular Formula | C6H2ClF3INO | [3] |

| Molecular Weight | 323.44 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 232.5±40.0 °C (Predicted) | [3] |

| Density | 2.059±0.06 g/cm³ (Predicted) | [3] |

| pKa | -6.01±0.10 (Predicted) | [3] |

| Storage | 2-8°C, protect from light | [3] |

Handling Insight: The low melting point suggests that the compound can be handled as a liquid if gently warmed, which may facilitate dispensing in a laboratory setting. However, it should be stored refrigerated under an inert atmosphere to maintain long-term stability.

Part 1: The Principle of Chemoselective Functionalization

The primary synthetic value of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-6 position in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of modern organic synthesis, allowing for predictable and sequential bond formation.[4]

The initial, more facile reaction will occur at the C-3 iodo position, enabling the introduction of a desired fragment. The more robust C-6 chloro group remains intact, serving as a handle for a subsequent, often more forcing, synthetic transformation. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

C-N cross-coupling reactions with 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

An Application Guide to Regioselective C-N Cross-Coupling with 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting Carbon-Nitrogen (C-N) cross-coupling reactions on 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine. This dihalogenated pyridine is a valuable building block in medicinal chemistry, largely due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] The key synthetic challenge and opportunity with this substrate lies in the regioselective functionalization of its two distinct carbon-halogen bonds. This document outlines field-proven methodologies, primarily focusing on the Palladium-catalyzed Buchwald-Hartwig amination, to selectively couple amines at the C-3 position. We delve into the mechanistic rationale behind component selection, provide step-by-step protocols, and offer troubleshooting insights for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern pharmaceutical development.[2] C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for forging these critical bonds with high efficiency and functional group tolerance.[2][3][4]

The substrate, 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, presents a unique platform for molecular elaboration. Its key attributes include:

-

The Trifluoromethoxy (-OCF₃) Group: This moiety is a highly sought-after "super-substituent" in drug design. It is a strong electron-withdrawing group that can significantly modulate the pKa of the pyridine nitrogen. More importantly, it often improves key pharmacological properties such as metabolic stability and membrane permeability.[1][5][6]

-

Orthogonal Halide Reactivity: The molecule possesses two different halogen atoms at distinct positions. The Carbon-Iodine (C-I) bond is weaker and thus significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)) than the more robust Carbon-Chlorine (C-Cl) bond.[1][7] This inherent difference in reactivity is the foundation for achieving high regioselectivity in cross-coupling reactions.

This guide will focus on leveraging this reactivity differential to achieve selective amination at the C-3 position, leaving the C-6 chloro-substituent intact for potential subsequent transformations.

Principle of Regioselectivity

The success of a synthetic campaign using di- or poly-halogenated substrates hinges on the ability to control which site reacts. In the case of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, Palladium-catalyzed C-N coupling reactions exhibit a strong intrinsic preference for the C-3 position.

Causality: The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many cross-coupling cycles. The bond dissociation energy for a C-I bond on a pyridine ring is considerably lower than that of a C-Cl bond. Consequently, the Pd(0) complex will preferentially insert into the C-I bond, initiating the catalytic cycle for amination at this position while the C-Cl bond remains largely unreactive under controlled conditions.[7]

Caption: Regioselective functionalization pathway for the target substrate.

The Buchwald-Hartwig Amination: A Modern Protocol

The Buchwald-Hartwig amination is the preeminent method for C-N bond formation due to its exceptional scope, reliability, and milder reaction conditions compared to traditional methods.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rational troubleshooting and optimization.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) intermediate.

-

Ligand Exchange: The amine displaces the halide on the palladium center. The base is crucial here, as it deprotonates the amine, forming a more nucleophilic amide that coordinates to the metal.[10]

-

Reductive Elimination: The C-N bond is formed, releasing the desired aminated product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Key Parameters and Component Rationale

The choice of catalyst, ligand, base, and solvent is not arbitrary; each component is selected to address specific mechanistic challenges.

| Component | Recommended Choices | Rationale & Expertise |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. For reproducibility, commercially available pre-formed catalysts incorporating a ligand (e.g., XPhos Pd G3) are highly recommended.[11] |

| Ligand | XPhos, RuPhos, SPhos, BrettPhos | This is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are essential. Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, while their electron-donating nature stabilizes the palladium center and facilitates the initial oxidative addition.[9][11][12] |

| Base | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice for a wide range of amines. Weaker bases like carbonates can be used for more sensitive substrates but may require higher temperatures or longer reaction times.[10][13] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated polar aprotic solvents are mandatory. Oxygen and water can oxidize and deactivate the Pd(0) catalyst, halting the reaction. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the specific amine and ligand used. |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of a generic primary amine with 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and expensive. Bases like NaOtBu are corrosive and moisture-sensitive.

Materials and Reagents:

-

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine (1.0 eq)

-

Amine (e.g., Aniline or Morpholine) (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq, 2 mol%)

-

XPhos (0.04 eq, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with septum)

-

TLC plates, ethyl acetate, hexanes

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine (e.g., 323 mg, 1.0 mmol), XPhos (19 mg, 0.04 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol).

-

Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture for 5 minutes. Add the amine (1.2 mmol) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-chloro-2-(trifluoromethoxy)pyridine product.

Alternative Method: The Ullmann Condensation

While the Buchwald-Hartwig reaction is often preferred, the copper-catalyzed Ullmann condensation is a viable, and sometimes complementary, method.[4] Traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C).[4] Modern protocols, however, utilize catalytic amounts of a copper(I) source (like CuI) with a ligand (e.g., a diamine or phenanthroline) under more manageable temperatures (100-140 °C).[14]

Key Differences from Buchwald-Hartwig:

-

Catalyst: Uses Copper(I) salts (e.g., CuI) instead of Palladium.

-

Ligands: Often employs N-donor ligands like 1,10-phenanthroline.

-

Base: Typically uses a weaker base like K₂CO₃ or K₃PO₄.

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.

While a full protocol is not detailed here, researchers may consider this method for specific substrates where palladium-based catalysis proves problematic.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficiently inert atmosphere (O₂ or H₂O contamination).3. Base is not strong enough or has degraded. | 1. Use a fresh catalyst source and ligand. Consider a pre-formed catalyst.2. Ensure glassware is scrupulously dry. Improve inert gas technique (purge solvent, use a Schlenk line).3. Use fresh, anhydrous base from a new bottle, handled in a glovebox if possible. |

| Side Product Formation | 1. Hydrodehalogenation: Reduction of the C-I bond to C-H.2. Homocoupling: Dimerization of the amine or aryl halide. | 1. Lower the reaction temperature. Ensure the base is not excessively strong or wet.2. This is often a sign of poor mixing or incorrect stoichiometry. Ensure vigorous stirring. |

| Difficulty in Purification | The -OCF₃ group increases lipophilicity, causing the product to co-elute with nonpolar impurities. | Use a less polar eluent system for column chromatography and run a slow, shallow gradient. Consider alternative purification methods like preparative HPLC if necessary. |

Conclusion

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a powerful building block for synthesizing novel chemical entities. Its differential halide reactivity allows for highly regioselective C-N cross-coupling at the C-3 position. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a bulky, electron-rich phosphine ligand, stands as the most robust and reliable method for this transformation. By carefully controlling the reaction parameters and maintaining a strictly inert environment, researchers can efficiently generate a diverse array of 3-amino-pyridines, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link].

-

RWTH Publications. Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Available from: [Link].

-

Wikipedia. Ullmann condensation. Available from: [Link].

-

Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link].

-

Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link].

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link].

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link].

-

University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link].

-

AWS. Preparation and Reactions of Heteroarylmethylzinc Reagents. Available from: [Link].

-

ResearchGate. Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Available from: [Link].

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link].

-

MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link].

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link].

-

PubMed. Regiodivergent Cross-Dehydrogenative Coupling of Pyridines and Benzoxazoles: Discovery of Organic Halides as Regio-Switching Oxidants. Available from: [Link].

-

PubMed. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available from: [Link].

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

-

The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link].

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link].

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

Sources

- 1. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ullmann Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Identifying side products in trifluoromethoxylation reactions.

Welcome to the Technical Support Center for Trifluoromethoxylation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the trifluoromethoxy (–OCF₃) group into their molecules. The unique electronic properties of the OCF₃ group make it highly valuable in drug discovery and materials science, yet its installation can be accompanied by challenging side reactions.

This resource provides in-depth, experience-driven answers to common problems encountered in the lab. It is structured to help you identify unwanted byproducts, understand their formation, and implement effective strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and incomplete, leaving significant amounts of starting material. What are the likely causes?

A: Incomplete conversion is a frequent issue and can often be traced back to several key factors:

-

Reagent Reactivity: Not all trifluoromethoxylation reagents are created equal. Electrophilic reagents like Togni's and Umemoto's reagents require specific activation conditions. Ensure your substrate is nucleophilic enough for the chosen reagent. For electron-deficient arenes, direct C-H trifluoromethoxylation can be particularly challenging, often resulting in low yields.[1]

-

Moisture: The presence of water is detrimental. Many trifluoromethoxylating reagents or their active intermediates can be hydrolyzed, quenching the desired reactivity.[2] Rigorously dried solvents, reagents, and inert atmosphere techniques (e.g., nitrogen or argon blanket) are critical.

-

Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates. Non-coordinating solvents are often preferred to prevent sequestration of a key catalyst or reagent. For silver-mediated reactions, for instance, dimethyl carbonate (DMC) has been found to be effective.[3]

-

Decomposition of Reagent: Some reagents, particularly those that are thermally or photochemically sensitive, may decompose over the course of the reaction, reducing the effective concentration of the trifluoromethoxylating species.

Q2: I've isolated my product, but I see a significant impurity with a ¹⁹F NMR signal characteristic of a –CF₃ group, not an –OCF₃ group. What is this byproduct and why did it form?

A: The most common trifluoromethylated (Ar–CF₃) byproduct arises from the decomposition of the electrophilic trifluoromethoxylating agent.

Mechanism of Formation: Many popular electrophilic trifluoromethoxylation reagents can undergo a single-electron transfer (SET) process, generating a trifluoromethyl radical (•CF₃).[4] This highly reactive radical can then be trapped by the aromatic substrate, leading to the formation of an Ar–CF₃ side product instead of the desired Ar–OCF₃. This pathway is often competitive with the desired ionic or concerted mechanism.

Prevention Strategies:

-

Control Temperature: Radical formation can often be suppressed by running the reaction at lower temperatures.

-

Use of Radical Inhibitors: In some cases, the addition of a radical scavenger like TEMPO can help diagnose and mitigate radical-driven side reactions, although this may also inhibit the desired reaction if it has radical character.[5]

-

Reagent Selection: Consider a reagent less prone to radical decomposition under your specific reaction conditions. The choice of catalyst or initiator can also influence the dominant reaction pathway.[6]

Troubleshooting Guide: Identifying and Mitigating Specific Side Products

This section provides a deeper dive into common side products, offering guidance on their identification and elimination.

Side Product 1: Trifluoromethylated Aromatic Compound (Ar–CF₃)

As discussed in the FAQs, this is arguably the most prevalent side product in electrophilic trifluoromethoxylation.

-

Identification:

-

¹⁹F NMR Spectroscopy: This is the most definitive technique. The chemical shift of an Ar–OCF₃ group typically appears upfield (more shielded) compared to an Ar–CF₃ group. While exact values are structure-dependent, a general guide is provided below.

-

Mass Spectrometry (MS): The mass of the byproduct will be 16 Da lower than the desired product (the difference between an oxygen atom and its absence).

-

| Functional Group | Typical ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) |

| Ar–OCF₃ | -56 to -62 ppm |

| Ar–CF₃ | -60 to -65 ppm (more deshielded than OCF₃ in many contexts) |

Note: These ranges are approximate. The electronic nature of the aromatic ring significantly influences the chemical shift. It is crucial to compare the spectrum to known standards or predict shifts using software.[7][8][9]

-

Causality & Mechanism: The formation of Ar–CF₃ is often linked to a radical mechanism initiated by single-electron transfer (SET) from an electron-rich substrate to the electrophilic reagent.[4] This generates a trifluoromethyl radical (•CF₃) that directly attacks the arene.

-

Prevention and Mitigation Protocol:

-

Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate to disfavor the higher activation energy pathway of radical formation.

-

Solvent Optimization: Screen less polar, non-coordinating solvents.

-

Re-evaluate Reagent Choice: If the problem persists, consider switching to a different class of trifluoromethoxylation reagent that may operate under a different mechanism. For example, nucleophilic trifluoromethoxylation approaches, if compatible with your substrate, avoid this specific side reaction.

-

Side Product 2: Biaryl Homocoupling Product (Ar–Ar)

The formation of a dimer of your starting material is a common issue in reactions that utilize transition metal catalysis, which are sometimes employed in trifluoromethoxylation schemes.

-

Identification:

-

LC-MS: Look for a peak with a mass corresponding to double the mass of your starting material's aromatic core, minus two hydrogens.

-

¹H NMR: The aromatic region of the spectrum will likely show a more complex splitting pattern than the starting material, and the integration will be higher than expected relative to other signals.

-

-

Causality & Mechanism: Homocoupling is a well-known side reaction in palladium-catalyzed cross-coupling chemistry.[10][11][12] It can occur when the organometallic intermediate (e.g., Ar–Pd–L) reacts with another molecule of itself or the starting material rather than the intended coupling partner. This is often promoted by reaction conditions that favor side reactions of the catalyst itself.

-

Prevention and Mitigation Protocol:

-

Ligand Modification: The choice of ligand on the metal catalyst is critical. Bulky, electron-rich phosphine ligands can often suppress homocoupling by stabilizing the metal center and promoting the desired reductive elimination step.

-

Adjust Stoichiometry: Ensure the trifluoromethoxylating agent is present in a slight excess to favor the cross-coupling pathway.

-

Control Catalyst Loading: Using the minimum effective catalyst concentration can sometimes reduce the rate of unwanted side reactions.[12]

-

Side Product 3: Fluorinated Arene (Ar–F)

In some systems, particularly those using silver salts and oxidants like Selectfluor, direct fluorination of the aromatic ring can compete with trifluoromethoxylation.

-

Identification:

-

¹⁹F NMR: A new singlet or doublet (if coupled to adjacent protons) will appear in the aromatic fluorine region (typically -100 to -140 ppm).

-

MS: The mass of this byproduct will be 48 Da lower than the desired OCF₃ product (mass of OCF₃ ≈ 85, mass of F ≈ 19).

-

-

Causality & Mechanism: This side product is often observed in silver-mediated C-H activation protocols. For instance, in reactions aiming for C-H trifluoromethoxylation of pyridines, the formation of fluorinated pyridines via reaction with AgF₂ has been reported as a key side reaction.[1][3] The oxidant (e.g., Selectfluor) or a fluoride source in the reaction can directly fluorinate the activated substrate.

-

Prevention and Mitigation Protocol:

-

Optimize Oxidant/Fluoride Source: If possible, reduce the equivalents of the fluorinating oxidant or fluoride source.

-

Modify Reaction Conditions: Changing the solvent or temperature can alter the relative rates of fluorination versus trifluoromethoxylation.

-

Protect a Susceptible C-H bond: If fluorination occurs at a specific, highly activated position, temporary installation of a blocking group at that site can be an effective, albeit synthetically longer, strategy.

-

Experimental Workflows & Diagrams

Workflow 1: General Strategy for Side Product Identification

This workflow outlines a systematic approach to identifying an unknown impurity in your crude reaction mixture.

Caption: Workflow for identifying unknown reaction byproducts.

Diagram 1: Competing Pathways in Electrophilic Trifluoromethoxylation

This diagram illustrates the mechanistic divergence leading to the desired product versus the common Ar–CF₃ byproduct.

Caption: Competing pathways in electrophilic trifluoromethoxylation.

References

-

Poce, G., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Charpentier, J., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

-

Wang, F., et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1317-1330. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2634-2643. [Link]

-

Reddy, M. S., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy)aniline. Trade Science Inc.[Link]

-

Kuehl, N. J., & Taylor, M. T. (2022). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters, 24(46), 8535-8540. [Link]

-

Prakash, G. K. S., & Hu, J. (2014). Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions. Chemical Reviews, 114(12), 6122-6178. [Link]

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. [Link]

-

Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12765-12769. [Link]

-

Wang, F., et al. (2020). Selective C–H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 11(1), 2593. [Link]

-

Rossi, R., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

ResearchGate. (2019). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. [Link]

-

Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 20(25), 2715-2743. [Link]

-

El-Gowelli, H. M., & El-Enany, N. M. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 9(1), 4. [Link]

-

Wang, F., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. ResearchGate. [Link]

-

Poce, G., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]

-

Wang, F., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]

-

Coble, K., & Young, D. D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

-

He, Z., et al. (2022). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie International Edition, 61(46), e202210857. [Link]

-

Hartwig, J. F. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(1), 1-13. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

-

Yu, J. (2013). New Frontiers and Developing Applications in 19F NMR. Current Organic Synthesis, 10(4), 594-617. [Link]

-

Kim, E., et al. (2015). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 54(4), 1251-1255. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]

-

Franko, M., & Galić, N. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(2), 253-259. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free Condition. [Link]

-

IntechOpen. (2021). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

-

Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

-

ResearchGate. (2015). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

-

ResearchGate. (2019). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2685-2696. [Link]

Sources

- 1. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Cross-Coupling of Substituted Pyridines

Welcome to the technical support center for catalyst and ligand optimization in the cross-coupling of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this demanding area of synthetic chemistry. The unique electronic and coordination properties of the pyridine ring necessitate carefully tailored strategies. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and achieve your synthetic goals.

Section 1: Core Troubleshooting & FAQs

This section addresses the most common initial hurdles encountered in pyridine cross-coupling reactions, such as low to no product formation.

Q1: My Suzuki-Miyaura reaction with a bromopyridine is giving no desired product, only starting material. What are the first parameters I should investigate?

Answer: When a Suzuki-Miyaura reaction fails to initiate, the issue often lies with the activation of the catalyst or the stability of the coupling partners. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium catalyst, leading to deactivation. Here is a systematic approach to your initial troubleshooting:

-

Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a palladium(0) source that is readily activated and a ligand that both promotes the catalytic cycle and sterically shields the palladium center from inhibitory pyridine coordination.

-

Palladium Precatalyst: Switch from basic Pd sources to a pre-formed Pd(0) source or a precatalyst that rapidly generates the active LPd(0) species. Palladacycle precatalysts (e.g., G3 or G4-type) are excellent choices.

-

Ligand Choice: The most critical factor is often the phosphine ligand. Electron-rich, bulky monophosphine ligands are the industry standard for this chemistry. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps. Consider screening ligands like SPhos , XPhos , or RuPhos . These ligands create a sterically hindered coordination sphere around the palladium, which can disfavor binding of the pyridine substrate to the metal center.[1][2]

-

-

Base Selection: The choice of base is not trivial. Its strength, solubility, and the nature of its counter-ion can dramatically impact the reaction.

-

Strength & Solubility: A strong, non-nucleophilic base is required to facilitate the transmetalation step. Finely ground K₂CO₃ or K₃PO₄ are common starting points, but for challenging couplings, stronger bases like Cs₂CO₃ or organic bases like t-BuONa are often necessary.[3] The solubility of the base in the reaction solvent is crucial for its effectiveness.

-

-

Solvent & Temperature: Ensure you are using anhydrous, degassed solvents. Aprotic polar solvents like 1,4-dioxane , toluene , or CPME are standard. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can be beneficial, but be aware that higher temperatures can also promote side reactions like protodeboronation.

Q2: I'm attempting a Buchwald-Hartwig amination on a 2-chloropyridine and observing very low conversion. Why is this so difficult?

Answer: The Buchwald-Hartwig amination of pyridyl halides, especially 2-chloro and 2-bromopyridines, is notoriously challenging due to a combination of factors inherent to the pyridine ring. This is a classic manifestation of the "2-pyridyl problem."[4][5]

-

Catalyst Inhibition: The primary issue is the strong coordination of the pyridine nitrogen lone pair to the palladium catalyst. This forms a stable, off-cycle complex that effectively sequesters the catalyst and halts turnover.

-

Low Reactivity of C-Cl Bond: The C-Cl bond is significantly less reactive towards oxidative addition than C-Br or C-I bonds. This step is often the rate-limiting step of the catalytic cycle.[6]

To overcome these challenges, you must employ a highly active catalytic system designed to favor the productive catalytic pathway over catalyst inhibition.

-

Recommended Catalyst System: Use a combination of a high-activity palladium precatalyst (e.g., tBuXPhos Pd G3 ) and a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS ) or sodium tert-butoxide (t-BuONa ).[3]

-

Ligand Function: The bulky t-BuXPhos ligand is designed to promote the difficult oxidative addition of the aryl chloride while simultaneously creating a coordination environment that is too sterically congested to allow for strong binding of the pyridine nitrogen.[2]

-

Solvent Choice: Toluene or CPME are excellent solvent choices for these reactions.

Below is a workflow to guide your troubleshooting process for a failing cross-coupling reaction.

Caption: A systematic workflow for troubleshooting common cross-coupling failures.

Section 2: Advanced Troubleshooting - Side Reactions & The 2-Pyridyl Problem

Even when a reaction proceeds, side reactions can plague yields and purification. This section tackles the most notorious challenges.

Q3: My Suzuki reaction with a 2-pyridylboronic acid is clean but stalls at ~50% conversion, and I see significant protodeboronation of my starting material. What is happening and how can I prevent it?

Answer: This is a classic and highly frustrating issue. 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation , a process where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[4] This side reaction is often catalyzed by palladium(II) species and can be exacerbated by the presence of water or certain bases.[7]

Causality: The electron-deficient nature of the pyridine ring, especially at the 2-position, weakens the C-B bond. Furthermore, the pyridine nitrogen can participate in intramolecular mechanisms that facilitate this decomposition.

Solutions: The most effective strategy is to move away from simple boronic acids to more stable boron reagents.

-

Switch to Boronate Esters: Pinacol (Bpin) or neopentyl glycol boronate esters are significantly more stable than their corresponding boronic acids. While they are less reactive, this can be compensated for by using a more active catalyst system.

-

Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to purification and storage. They slowly release the active boronic acid under the basic reaction conditions, keeping its instantaneous concentration low and thus minimizing protodeboronation. This is often considered the gold standard for solving the 2-pyridyl problem.[4]

-

Potassium Pyridyltrifluoroborates (BF₃K salts): These are another class of highly stable and easy-to-handle solid reagents. They couple efficiently under specific conditions, often requiring a Pd(OAc)₂/SPhos catalyst system.[8]

-

The "Attenuation" Strategy: If you must use a boronic acid, computational and experimental work has shown that placing an electron-withdrawing group at the 6-position of the pyridine ring (e.g., a chloro or fluoro group) reduces the basicity of the nitrogen. This diminishes its coordination to palladium and slows the rate of protodeboronation.[4]

Q4: In my Sonogashira coupling of an iodopyridine, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I favor the cross-coupled product?

Answer: The formation of a diyne byproduct (Glaser coupling) is the most common side reaction in Sonogashira couplings and is almost always due to the copper(I) co-catalyst.[9] Under aerobic conditions, Cu(I) can oxidize, which in turn promotes the oxidative homocoupling of the terminal alkyne.

Solutions:

-

Ensure Rigorously Anaerobic Conditions: While often overlooked, thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical. Use freeze-pump-thaw cycles for the best results.

-

Minimize Copper Loading: Use the minimum effective amount of CuI, typically 1-5 mol%. Overloading the reaction with copper dramatically increases the rate of homocoupling.[10]

-

Switch to Copper-Free Conditions: The most robust solution is to eliminate copper entirely. Copper-free Sonogashira protocols have been extensively developed. They typically require a more specialized palladium/ligand system and often an amine base that can also act as a ligand, such as pyrrolidine or piperidine. A common system is Pd(PPh₃)₂Cl₂ in triethylamine at elevated temperatures.

The following diagram illustrates the central challenge of the 2-pyridyl problem and the recommended solutions.

Caption: Key challenges and solutions for the "2-Pyridyl Problem".

Section 3: Ligand & Catalyst Selection Guide

The choice of ligand is arguably the most influential variable in a challenging cross-coupling reaction. The ligand dictates the stability, activity, and selectivity of the catalyst.

Q5: How do I rationally choose a phosphine ligand? What do terms like "bite angle" and "cone angle" mean for my reaction?

Answer: Rational ligand selection is based on understanding how a ligand's steric and electronic properties influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

-

Cone Angle (Monodentate Ligands): This measures the steric bulk of a ligand. A larger cone angle means a bulkier ligand.

-

Effect: Bulky ligands accelerate reductive elimination, which is often the product-forming step. They also promote the formation of monoligated Pd(0) species, which are often the most active in oxidative addition.[2] Examples: P(t-Bu)₃, SPhos.

-

-

Bite Angle (Bidentate Ligands): This is the P-Pd-P bond angle in a complex.

-

Effect: A wider bite angle (e.g., in Xantphos) also tends to accelerate reductive elimination. However, some bidentate ligands with specific bite angles can be detrimental in certain contexts, potentially hindering key steps.[11]

-

-

Electronic Properties: Ligands can be electron-donating or electron-withdrawing.

-